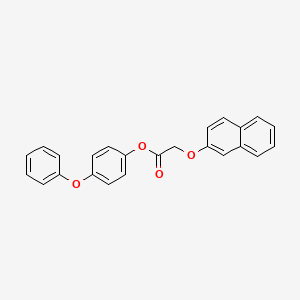

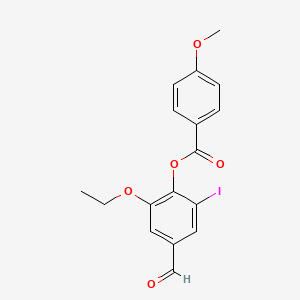

![molecular formula C15H11N3O3 B2486911 2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 300804-03-9](/img/structure/B2486911.png)

2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile and related compounds have been synthesized through different methodologies, including one-pot multi-component reactions. These reactions often utilize environmentally benign catalysts, highlighting the compound's accessibility and the efficiency of its synthesis process (Sharma et al., 2015). Microwave irradiation has also been employed as a technique to synthesize similar compounds, offering a solvent-free and catalyst-free method that enhances reaction selectivity and yield (Tu et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction techniques. These studies reveal that the atoms within the pyran ring can adopt coplanar arrangements, which is a distinctive feature compared to other compounds within the same family. This structural arrangement is stabilized by intermolecular hydrogen bonds, contributing to the compound's stability and reactivity (Wang et al., 2005).

Chemical Reactions and Properties

The reactivity of 2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile includes its participation in various chemical reactions, leading to the formation of diverse heterocyclic systems. These reactions are characterized by their efficiency and the ability to yield biologically active compounds, demonstrating the compound's versatile chemical behavior (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as crystal structure and solubility, are influenced by the presence of functional groups and intermolecular interactions. The crystal packing is often stabilized by C-H...O and N-H...O hydrogen bond interactions, which are crucial for understanding the compound's solubility and crystalline behavior (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular structure. The presence of amino and nitrile groups contributes to its reactivity towards nucleophilic addition and substitution reactions. These reactions are pivotal for the synthesis of a wide array of derivatives with potential applications in various fields (Sharma et al., 2015).

Scientific Research Applications

Crystal Structure Analysis :

- The X-ray crystal structure of a similar compound, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, was determined. It was found that all atoms of the pyran ring in this compound are coplanar, which is unusual compared to other similar compounds. This study provided valuable insights into the molecular structure of such compounds (Wang et al., 2005).

Applications in Photovoltaic Properties :

- In another study, derivatives of 4H-pyrano[3,2-c]quinoline were investigated for their photovoltaic properties. These compounds, including derivatives similar to the target compound, were used in the fabrication of organic-inorganic photodiodes. The study highlighted their potential in the field of renewable energy and photovoltaics (Zeyada et al., 2016).

X-ray Studies for Structure Determination :

- X-ray diffraction techniques have been extensively used to analyze the crystal structures of carbonitrile compounds, including 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c] chromene-3-carbonitrile. These studies are crucial for understanding the molecular and crystallographic aspects of these compounds (Sharma et al., 2015).

Electrochemical and Surface Characterization :

- A study on the electrochemical and surface characterization of a related compound, 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, showed its potential in protecting copper from corrosion. This highlights its application in materials science, particularly in corrosion inhibition (Eldesoky et al., 2019).

Potential Medical Applications :

- Although you requested the exclusion of drug-related information, it's worth noting that derivatives of this compound have been investigated for their potential antibacterial and antiviral activities, indicating a broad spectrum of possible applications in the medical field.

properties

IUPAC Name |

2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-8-6-11-13(15(19)20-8)12(9-2-4-18-5-3-9)10(7-16)14(17)21-11/h2-6,12H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYZCTRZVYDRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2486842.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)